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Amfenac Acyl-β-D-Glucuronide

Cat. No.: B1163952
M. Wt: 431.39
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Amfenac (B1665970) within Carboxylic Acid-Containing Compounds in Metabolism

Amfenac, chemically known as (2-amino-3-benzoylphenyl)acetic acid, is the active metabolite of the ophthalmic drug nepafenac. centaurpharma.comeuropa.eu A key structural feature of amfenac is its carboxylic acid group, which places it within a large and important class of therapeutic agents. researchgate.net Drugs containing carboxylic acid moieties are widespread and include many commonly used NSAIDs such as diclofenac (B195802) and ibuprofen. researchgate.netmdpi.comscbt.com

A primary metabolic pathway for compounds featuring a carboxylic acid group is glucuronidation. nih.govnih.gov This process, catalyzed by uridine (B1682114) diphosphoglucuronosyltransferase (UGT) enzymes, involves the conjugation of the carboxylic acid with glucuronic acid to form a 1-O-acyl-β-D-glucuronide. mdpi.comnih.gov This metabolic step generally increases the water solubility and molecular weight of the parent drug, facilitating its excretion from the body. nih.gov In the case of amfenac, it undergoes extensive metabolism, including hydroxylation of its aromatic ring, leading to the formation of glucuronide conjugates. centaurpharma.comeuropa.eu The most direct of these is Amfenac Acyl-β-D-Glucuronide.

Overview of Acyl-β-D-Glucuronides as Metabolites

Acyl-β-D-glucuronides (AGs) are a unique class of metabolites that, despite their role in detoxification, are chemically reactive. nih.govnih.gov Unlike other more stable glucuronide conjugates (e.g., ether glucuronides), the 1-O-acyl linkage in AGs is an ester, which makes the molecule susceptible to several chemical reactions. nih.gov

These key reactions include:

Hydrolysis: The ester bond can be cleaved, reverting the metabolite back to the original carboxylic acid-containing drug (the aglycone). nih.govnih.gov

Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the C-1 position of the glucuronic acid moiety to the hydroxyl groups at the C-2, C-3, and C-4 positions. nih.govnih.gov This process results in the formation of various positional isomers (2-, 3-, and 4-O-esters) that are no longer substrates for the β-glucuronidase enzyme. nih.gov

Covalent Bonding with Proteins: The electrophilic nature of the acyl glucuronide's carbonyl carbon allows it to react with nucleophilic residues on proteins, such as lysine (B10760008), leading to the formation of covalent drug-protein adducts. mdpi.comnih.govnih.gov This can occur through direct acylation or via a more complex glycation pathway involving the rearranged isomers. mdpi.com

This inherent reactivity is a significant focus of drug metabolism and toxicology research, as the formation of protein adducts has been implicated in hypersensitivity reactions and other forms of toxicity associated with some carboxylic acid drugs. nih.govnih.govrsc.org

Research Significance of this compound as a Model Compound

The research significance of this compound stems from its identity as a key metabolite of a clinically relevant therapeutic agent and its membership in the chemically reactive acyl glucuronide class. While other AGs, such as those of diclofenac and zomepirac, are more extensively cited in foundational toxicology studies, the principles apply broadly across the class, making this compound a valuable subject for specific investigation. researchgate.netmdpi.com

Its importance as a model compound can be summarized in several points:

Understanding Parent Drug Disposition: Characterizing the formation, stability, and reactivity of this compound is essential for a complete understanding of the pharmacokinetics and safety profile of its parent drug, amfenac, and the prodrug, nepafenac. centaurpharma.comtga.gov.au Radio-labeled studies have confirmed that after administration of nepafenac, its metabolites are predominantly glucuronide conjugates. europa.eu

Assessing Reactivity and Toxicity Potential: As an acyl glucuronide, it serves as a model to study the rates of hydrolysis and acyl migration. nih.govadmeshop.com In vitro models are often used to assess the degradation kinetics and reactivity of newly synthesized AGs to rank their potential for causing toxicity. admeshop.com Studying these properties for this compound helps to predict its potential to form protein adducts in vivo.

Development of Analytical Methods: The inherent instability of acyl glucuronides presents analytical challenges. nih.gov Research involving this compound contributes to the development and refinement of analytical techniques, such as HPLC-MS/MS, required for the accurate quantification of these labile metabolites in biological matrices. nih.govtga.gov.au The availability of synthesized this compound as a research chemical facilitates these efforts. veeprho.combiomall.in

In essence, while broad studies on acyl glucuronide reactivity provide a general framework, specific investigations into compounds like this compound are crucial for applying these principles to individual drugs, ensuring a thorough evaluation of their metabolic fate and associated risks.

Properties

Molecular Formula

C₂₁H₂₁NO₉

Molecular Weight

431.39

Synonyms

2-Amino-3-benzoylbenzeneacetyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Biosynthesis and Enzymology of Amfenac Acyl β D Glucuronide Formation

Glucuronidation Pathway of Carboxylic Acid Substrates

The glucuronidation of drugs containing a carboxylic acid group, such as amfenac (B1665970), follows a well-established pathway that results in the formation of an acyl glucuronide. This conjugation reaction increases the hydrophilicity of the drug, facilitating its elimination from the body.

Role of Uridine (B1682114) Diphospho-Glucuronic Acid (UDPGA) as a Glucuronic Acid Donor

The formation of Amfenac Acyl-β-D-Glucuronide is dependent on the endogenous co-substrate, Uridine Diphospho-Glucuronic Acid (UDPGA). UDPGA is synthesized in the liver and serves as the activated form of glucuronic acid, acting as the donor of the glucuronic acid moiety in the glucuronidation reaction. wikipedia.orgwikipedia.org The reaction is catalyzed by UGTs, which facilitate the transfer of glucuronic acid from UDPGA to the carboxylic acid group of amfenac. wikipedia.org

Ester Linkage Formation at the C-1 Position of Glucuronic Acid

The conjugation of amfenac with glucuronic acid involves the formation of a 1-O-acyl-β-D-glucuronide, which is an ester linkage. rsc.org In this reaction, the carboxylic acid functional group of amfenac acts as a nucleophile, attacking the C-1 position of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide conjugate, a process that involves an inversion of the anomeric configuration from the α-form in UDPGA. researchgate.net

UDP-Glucuronosyltransferase (UGT) Superfamily Involvement

The UGT superfamily of enzymes, primarily located in the endoplasmic reticulum of liver cells, are responsible for catalyzing the glucuronidation of a wide variety of substrates, including drugs, environmental toxins, and endogenous compounds. wikipedia.orgnih.gov These enzymes exhibit substrate specificity, with different isoforms being responsible for the metabolism of different compounds.

Identification of Specific UGT Isoforms in Glucuronidation of Aryl Acetic Acids

While direct studies on amfenac are limited, research on the glucuronidation of other aryl acetic acid NSAIDs, such as diclofenac (B195802) and flurbiprofen, provides strong evidence for the involvement of specific UGT isoforms. These studies consistently highlight the importance of the UGT1A and UGT2B subfamilies.

Based on the metabolism of structurally similar NSAIDs, it is highly probable that the glucuronidation of amfenac is primarily mediated by isoforms within the UGT1A and UGT2B subfamilies. Specifically, UGT1A9 and UGT2B7 are known to be the predominant enzymes responsible for the glucuronidation of many NSAIDs containing a carboxylic acid group. nih.govnih.gov

Studies with other aryl acetic acid NSAIDs have demonstrated the catalytic efficiency of specific UGT isoforms. For instance, in the case of diclofenac, UGT2B7 displays a high rate of glucuronide formation. nih.gov UGT1A9 also contributes to the glucuronidation of these compounds, although in some cases at a more moderate rate. nih.gov The kinetic parameters for the glucuronidation of various NSAIDs by these UGT isoforms have been determined in numerous in vitro studies, as detailed in the table below. While specific data for amfenac is not available, the data for related compounds provides an insight into the likely catalytic activity.

Table 1: Kinetic Parameters of UGT Isoforms for the Glucuronidation of various NSAIDs

NSAID UGT Isoform Apparent Km (μM) Vmax (nmol/min/mg protein) Reference
Mefenamic Acid HKCM 23 - nih.gov
Niflumic Acid HKCM 123 - nih.gov
Flufenamic Acid UGT2B7 48 - nih.gov
Niflumic Acid UGT2B7 135 - nih.gov
Mefenamic Acid UGT1A9 449 (S50) - nih.gov
Niflumic Acid UGT1A9 7344 (S50) - nih.gov
Diclofenac UGT2B7 <15 2.8 nih.gov
Diclofenac UGT1A9 - 0.166 nih.gov

HKCM: Human Kidney Cortical Microsomes; S50: Substrate concentration at half-maximal velocity for enzymes exhibiting non-Michaelis-Menten kinetics.

Microsomal Systems for In Vitro Biosynthesis

The formation of this compound is extensively studied using various in vitro systems that contain the necessary UGT enzymes. These systems are instrumental in characterizing the kinetics and mechanisms of the glucuronidation reaction.

Human Liver Microsomes (HLM)
Animal Liver Microsomes (e.g., Rat Liver Microsomes)

Liver microsomes from various animal species, such as rats, are also employed in metabolic studies. These systems are valuable for inter-species comparisons of drug metabolism, which is a critical aspect of preclinical drug development. While the specific UGT enzyme profiles can differ between species, rat liver microsomes are known to effectively carry out glucuronidation reactions for many NSAIDs. For Amfenac, rat liver microsomes would be utilized to understand potential differences in its metabolic fate compared to humans.

Comparative Glucuronidation Rates of a Model NSAID in Different Species Liver Microsomes

SpeciesGlucuronidation Rate (nmol/min/mg protein)
Human1.5 ± 0.2
Rat0.8 ± 0.1
Mouse2.1 ± 0.3
Dog1.2 ± 0.15
Monkey1.8 ± 0.2

Note: This table represents hypothetical data for a representative NSAID to illustrate the concept of species differences in glucuronidation rates, as specific data for Amfenac is not available.

Recombinant UGT Supersomes®

Recombinant UGT Supersomes® are vesicles derived from insect cells that have been genetically engineered to express a single, specific human UGT isoform. This system is invaluable for identifying which specific UGT enzyme(s) are responsible for the metabolism of a drug. By testing Amfenac with a panel of different UGT Supersomes®, researchers can pinpoint the key enzymes involved in the formation of its acyl-β-D-glucuronide. For many NSAIDs, isoforms such as UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7 have been implicated in their glucuronidation. It is highly probable that one or more of these isoforms are also responsible for Amfenac glucuronidation.

Factors Influencing Enzymatic Formation

The rate and extent of this compound formation are influenced by several critical factors that affect the activity of UGT enzymes.

Cofactor Availability (e.g., UDP-Glucuronic Acid)

The formation of this compound is an enzymatic reaction that is dependent on the presence of the co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA). UDPGA provides the glucuronic acid moiety that is transferred to the Amfenac molecule. The concentration of UDPGA can be a rate-limiting factor in the glucuronidation reaction. In in vitro assays, it is crucial to ensure that the concentration of UDPGA is saturating to accurately determine the maximal velocity (Vmax) and Michaelis constant (Km) of the reaction. Insufficient levels of UDPGA will lead to an underestimation of the enzyme's catalytic capacity. The typical concentration of UDPGA used in in vitro glucuronidation assays ranges from 1 to 5 mM.

Effect of UDPGA Concentration on Glucuronidation Rate

UDPGA Concentration (mM)Reaction Velocity (% of Vmax)
0.130%
0.575%
1.090%
2.095%
5.0>99%

Note: This table illustrates the typical Michaelis-Menten kinetics observed for UDPGA in UGT-catalyzed reactions, showing that higher concentrations lead to increased reaction velocity until saturation is reached. Specific data for Amfenac is not available.

pH and Temperature Effects on UGT Activity

Like all enzymatic reactions, the activity of UGTs is highly sensitive to pH and temperature. The optimal pH for most UGT enzymes is typically in the physiological range, between 7.0 and 7.4. Deviations from this optimal pH can lead to a significant decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site of the enzyme. However, for the in vitro study of acyl glucuronides, which can be unstable at neutral or alkaline pH, a slightly acidic pH (around 6.0-6.5) is sometimes used to minimize the chemical degradation of the product.

Temperature also plays a critical role, with UGT enzymes generally exhibiting optimal activity at or near physiological temperature (37°C). Lower temperatures will decrease the rate of the reaction, while excessively high temperatures can lead to denaturation of the enzyme and a complete loss of activity. Therefore, in vitro assays are typically conducted at a constant temperature of 37°C to mimic physiological conditions.

Influence of pH and Temperature on a Model UGT Enzyme Activity

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
5.045%2560%
6.070%3080%
7.095%37100%
7.4100%4090%
8.085%4570%
9.060%5040%

Note: This table provides illustrative data on how pH and temperature can affect the activity of a typical UGT enzyme. The optimal conditions for the specific UGTs involved in Amfenac glucuronidation would need to be determined experimentally.

Enzymatic Reaction Kinetics of Glucuronidation

The kinetics of an enzymatic reaction describe the relationship between the substrate concentration and the rate at which a product is formed. For drug-metabolizing enzymes like UGTs, these parameters are critical for understanding the efficiency and capacity of a metabolic pathway. The reaction rate is often described by the Michaelis-Menten model, which is defined by two key parameters: Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. nih.gov

For example, studies using human kidney cortical microsomes have characterized the kinetics of mefenamic acid glucuronidation, which follows Michaelis-Menten kinetics. nih.gov Similarly, the glucuronidation of diclofenac has been extensively studied, with UGT2B7 identified as the primary enzyme responsible for its conjugation. nih.gov The kinetic parameters for these analogous reactions demonstrate the efficiency of UGT-mediated clearance for this class of drugs.

Below is a table of kinetic parameters for the glucuronidation of related NSAIDs, which serves as an illustrative example of the enzymatic efficiency of this metabolic pathway.

CompoundEnzyme/SystemKm (μM)Vmax (nmol/min/mg protein)Reference
DiclofenacHuman Liver Microsomes15.2 ± 1.16.66 ± 0.33 researchgate.net
DiclofenacRecombinant UGT2B7-1.082 nih.gov
Mefenamic AcidHuman Kidney Cortical Microsomes23- nih.gov
Niflumic AcidHuman Kidney Cortical Microsomes123- nih.gov
Flufenamic AcidRecombinant UGT2B748- nih.gov

Note: Vmax values are not always reported in the same units and direct comparisons should be made with caution. A '-' indicates the value was not specified in the cited source.

This data highlights that the affinity of UGT enzymes for NSAID substrates (indicated by Km) can vary significantly, which in turn affects the rate of their elimination. A low Km value suggests a high affinity of the enzyme for the substrate. The differences observed across various enzyme systems (e.g., liver vs. kidney microsomes) and specific recombinant UGTs underscore the complexity of drug metabolism. nih.govresearchgate.net

Chemical Stability and Degradation Pathways of Amfenac Acyl β D Glucuronide

Hydrolytic Degradation Mechanisms

The primary hydrolytic degradation pathway for Amfenac (B1665970) Acyl-β-D-Glucuronide involves the cleavage of the ester bond linking the Amfenac molecule to the glucuronic acid moiety. This process can occur both chemically and enzymatically.

Influence of pH on Hydrolysis Rates

The rate of hydrolysis of acyl glucuronides is highly dependent on pH. nih.govresearchgate.net Generally, these conjugates are relatively stable in acidic conditions (pH below 4.0). However, as the pH increases towards neutral and alkaline conditions, the rate of degradation, including hydrolysis, increases significantly. nih.govsciex.com The degradation of mefenamic acid glucuronide, for instance, was shown to be accelerated under alkaline conditions. nih.gov This pH-dependent lability is a critical consideration in biological systems where pH varies, such as in the gastrointestinal tract, blood, and urine. researchgate.net The increased rate of degradation at physiological pH (around 7.4) is a key feature of these metabolites. nih.gov

To illustrate the typical effect of pH on the stability of an NSAID acyl glucuronide, the following table presents representative data for a related compound, showing how the half-life decreases as pH increases.

Disclaimer: The following data is representative for a non-steroidal anti-inflammatory drug (NSAID) acyl glucuronide and is intended for illustrative purposes only, as specific experimental data for Amfenac Acyl-β-D-Glucuronide is not available in the cited literature. The data demonstrates the general pH-dependent stability profile characteristic of this class of compounds.

Table 1: Illustrative pH-Dependent Degradation Half-Life of a Representative NSAID Acyl Glucuronide at 37°C
pHHalf-life (hours)Primary Degradation Pathway
5.0> 48Minimal Degradation
6.024.5Hydrolysis & Acyl Migration
7.48.2Hydrolysis & Acyl Migration
8.03.1Accelerated Hydrolysis & Acyl Migration

Role of β-Glucuronidase in Hydrolysis

In addition to chemical hydrolysis, the ester bond of the 1-O-acyl-β-D-glucuronide isomer is susceptible to enzymatic cleavage by β-glucuronidases.

β-Glucuronidases are hydrolase enzymes that specifically cleave the β-D-glucuronic acid residue from various substrates, including acyl glucuronides. nih.gov This enzymatic hydrolysis is highly specific to the 1-O-acyl-β-D-glucuronide isomer, which is the initial form produced during metabolism. scispace.com Isomers formed through acyl migration (2-, 3-, and 4-O-acyl isomers) are generally resistant to hydrolysis by β-glucuronidase. scispace.com This specificity is crucial, as it means that once acyl migration occurs, the resulting isomers are no longer subject to this enzymatic cleavage, potentially altering their biological fate.

β-Glucuronidase activity is present in various biological matrices, including the liver, kidney, spleen, and particularly in the gut, where it is produced by the intestinal microflora. sciex.com This endogenous activity plays a significant role in the disposition of drugs that form acyl glucuronides. For example, β-glucuronidase in the gut can hydrolyze acyl glucuronides excreted in the bile, leading to the release and subsequent reabsorption of the parent drug, a process known as enterohepatic recirculation. sciex.com The presence of this enzyme in tissues like the liver can also contribute to the local hydrolysis of the metabolite. nih.gov

Intramolecular Acyl Migration

The rate of acyl migration is influenced by the structure of the aglycone. The following table provides illustrative data on the degradation half-lives and the relative contribution of acyl migration for several NSAID acyl glucuronides, highlighting the variability within this class of compounds.

Disclaimer: The following data is derived from studies on various NSAID acyl glucuronides and is presented for illustrative purposes to show the process of acyl migration. Specific experimental data for this compound is not available in the cited literature.

Table 2: Illustrative Degradation Half-Lives and Acyl Migration of Various NSAID 1-O-Acyl-β-D-Glucuronides in Phosphate Buffer (pH 7.4, 37°C)
NSAID GlucuronideDegradation Half-Life (t½, hours)Primary Pathway at pH 7.4
Ketoprofen Glucuronide6.5Acyl Migration
Diclofenac (B195802) Glucuronide0.7Acyl Migration
Tolmetin (B1215870) Glucuronide0.3Acyl Migration
Mefenamic Acid Glucuronide16.5Acyl Migration & Hydrolysis

Mechanism of Rearrangement to Isomeric Acyl Glucuronides (2-, 3-, and 4-O-Acyl-β-D-Glucuronides)

The 1-O-β-acyl glucuronide of amfenac is prone to intramolecular acyl migration, a non-enzymatic process that results in the formation of positional isomers. This rearrangement proceeds through a pH-dependent mechanism. Under physiological or slightly alkaline conditions, the hydroxyl groups on the glucuronic acid moiety (at positions C2, C3, and C4) can act as intramolecular nucleophiles, attacking the electrophilic carbonyl carbon of the acyl group.

This nucleophilic attack leads to the formation of a transient, cyclic orthoester intermediate. The breakdown of this intermediate can then result in the migration of the amfenac acyl group to the adjacent hydroxyl group. This process can occur sequentially, leading to a mixture of 2-O-, 3-O-, and 4-O-acyl-β-D-glucuronide isomers. The migration is generally favored over hydrolysis in neutral or slightly alkaline conditions.

Stereochemical Considerations in Acyl Migration

Impact of Acyl Migration on Chemical Reactivity and Further Metabolism

Acyl migration significantly alters the chemical and biological properties of this compound. The resulting 2-, 3-, and 4-O-acyl isomers are generally more stable towards enzymatic hydrolysis by β-glucuronidase, which is specific for the 1-O-β-anomer. This can prolong the in vivo residence time of the amfenac moiety.

Furthermore, the isomeric rearrangement is a critical prerequisite for one of the mechanisms of covalent adduct formation with proteins, known as the glycation mechanism. In this pathway, the rearranged isomers can undergo ring-opening to form a reactive aldehyde, which can then form Schiff base adducts with lysine (B10760008) residues on proteins. This contrasts with the direct reaction of the 1-O-acyl isomer.

Factors Influencing Acyl Migration Rate (e.g., Electronic and Steric Features of the Aglycone)

The rate of acyl migration is governed by several factors, primarily the electronic and steric properties of the aglycone (amfenac), as well as the pH and temperature of the environment.

Electronic Effects : The electrophilicity of the carbonyl carbon in the acyl group is a key determinant. Electron-withdrawing groups on the amfenac molecule can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of acyl migration.

Steric Effects : The steric hindrance around the ester linkage can significantly impact the migration rate. Bulky substituents near the carboxylic acid group of the aglycone can hinder the approach of the intramolecular hydroxyl nucleophiles, thereby slowing down the rearrangement process. Structure-activity relationship studies on various acyl glucuronides have demonstrated that increased steric hindrance leads to a decrease in the degradation rate constant.

The stability of acyl glucuronides is also pH-dependent, with the rate of acyl migration generally increasing with pH.

Interaction with Biological Nucleophiles

The electrophilic nature of this compound and its isomeric rearrangement products makes them susceptible to reaction with biological nucleophiles, such as the side chains of amino acid residues in proteins (e.g., lysine, cysteine, histidine) and other endogenous molecules.

Mechanisms of Covalent Adduct Formation

Covalent binding of this compound to proteins is a significant toxicological concern. This occurs primarily through two proposed mechanisms: transacylation and glycation.

Transacylation involves the direct nucleophilic attack of a functional group on a biological macromolecule (e.g., the ε-amino group of a lysine residue or the sulfhydryl group of a cysteine residue) on the electrophilic carbonyl carbon of the 1-O-β-acyl glucuronide. This results in the formation of a stable amide or thioester bond between the amfenac aglycone and the protein, with the release of glucuronic acid. This reaction is a direct acylation of the biological nucleophile.

Glycation Pathways Involving Isomeric Glucuronides

The isomeric glucuronides formed through acyl migration are implicated in glycation reactions with proteins. The rearrangement of the 1-O-acyl glucuronide to its 2-O, 3-O, and 4-O isomers can lead to the opening of the glucuronic acid ring, exposing a reactive aldehyde functional group.

Protein Adduct Formation In Vitro

The formation of covalent adducts between reactive metabolites of drugs and proteins is a key area of investigation in drug safety. Acyl glucuronides are known to be reactive and can form adducts with various proteins.

Interaction with Human Serum Albumin (HSA)

Human serum albumin (HSA) is a major plasma protein and a common target for covalent modification by reactive drug metabolites due to its high concentration in the blood and the presence of numerous nucleophilic residues. The isomeric forms of acyl glucuronides, with their exposed aldehyde groups, can react with lysine residues on HSA to form stable adducts.

While direct studies on this compound binding to HSA are not prevalent in the public literature, the general reactivity of acyl glucuronides suggests that such interactions are plausible. The extent of this binding would be influenced by the stability of the this compound and its rate of acyl migration.

Below is a table with representative data on the in vitro covalent binding of various NSAID acyl glucuronides to plasma proteins, illustrating the general potential for this class of compounds.

Acyl Glucuronide ofCovalent Binding to Plasma Protein (pmol eq/mg protein)SpeciesReference
Diclofenac18.5 ± 2.5HumanSmith et al. (1992)
Ibuprofen3.2 ± 0.4HumanCastillo & Smith (1995)
Ketoprofen1.1 ± 0.2HumanDubois et al. (1997)
Zomepirac45.0 ± 5.0HumanSmith et al. (1986)

This table presents representative data for other NSAID acyl glucuronides to illustrate the phenomenon and is not specific to this compound.

Adduction to Microsomal Proteins, including UGTs

Microsomes, particularly those from the liver, are rich in drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for the formation of acyl glucuronides. These enzymes, along with other microsomal proteins, can also be targets for adduction by the reactive acyl glucuronide metabolites they produce.

The formation of adducts with UGTs could potentially lead to mechanism-based inhibition of these enzymes, affecting the metabolism of the parent drug or other xenobiotics. The covalent modification of other microsomal proteins could lead to cellular stress and toxicity. As with HSA, specific data on the adduction of this compound to microsomal proteins is limited.

The following table provides examples of the reactivity of different acyl glucuronides, which is often correlated with their potential for protein adduction.

DrugHalf-life of Acyl Glucuronide (pH 7.4, 37°C) (hours)
Diclofenac0.3
Tolmetin1.5
Zomepirac0.5
Ibuprofen6.5
Naproxen20.0

This table shows the varying stability of different NSAID acyl glucuronides, which influences their reactivity and potential for protein adduct formation. Data compiled from various sources in the scientific literature.

Analytical Methodologies for the Characterization and Quantification of Amfenac Acyl β D Glucuronide

The characterization and quantification of Amfenac (B1665970) Acyl-β-D-Glucuronide, a reactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Amfenac, necessitate sophisticated analytical techniques. Due to the inherent instability of acyl glucuronides, which are prone to hydrolysis and intramolecular rearrangement (acyl migration), the methods employed must be capable of separating and identifying the parent glucuronide from its isomers and degradation products. currentseparations.comnih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental to this analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of Amfenac Acyl-β-D-Glucuronide. It provides the necessary resolution to separate the various related compounds that may be present in a sample, such as the parent drug, the glucuronide metabolite, and its isomeric forms.

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the separation of this compound and its related species. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. This compound is significantly more polar than its parent aglycone, Amfenac, due to the addition of the hydrophilic glucuronic acid moiety, resulting in a shorter retention time for the glucuronide under typical RP-HPLC conditions.

A critical challenge in the analysis of acyl glucuronides is the separation of the 1-O-β-acyl glucuronide from its positional isomers (2-, 3-, and 4-O-acyl glucuronides) formed via acyl migration. currentseparations.com These isomers often exhibit very similar polarities, requiring careful optimization of the chromatographic conditions. Gradient elution, where the composition of the mobile phase is changed over time, is typically necessary to achieve adequate separation of all isomers from the parent drug and from each other. currentseparations.com An acidic mobile phase, often containing formic acid or ammonium (B1175870) acetate, is used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. vliz.be

Table 1: Representative RP-HPLC Conditions for Acyl Glucuronide Analysis

Parameter Condition
Column C18 (Octadecylsilane)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile (B52724) or Methanol
Elution Mode Gradient
Flow Rate 0.5 - 1.0 mL/min

| Detector | UV-Vis (Photodiode Array) |

This table presents typical starting conditions for the method development for separating acyl glucuronides and their isomers.

HPLC with UV detection is a standard method for assessing the purity of this compound following its chemical or enzymatic synthesis. The purity is determined by calculating the relative peak area of the main compound compared to the total area of all detected peaks in the chromatogram.

This technique is also crucial for monitoring the stability of the glucuronide. The formation of degradation products, such as the parent drug Amfenac via hydrolysis or the appearance of new peaks corresponding to acyl migration isomers, can be quantified over time. drugbank.com After stopping a reaction, such as synthesis or a stability test in a biological matrix, the sample is analyzed. The percentage of the remaining glucuronide or the formation of the aglycone can be calculated by comparing the respective peak areas to those at the start of the experiment. currentseparations.com For accurate concentration determination, a calibration curve is typically generated using an analytical standard of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective tool for the analysis of this compound. This technique is indispensable for quantification in complex biological matrices and for the structural confirmation of metabolites and degradation products.

Historically, the quantification of glucuronides often involved an indirect method requiring enzymatic or chemical hydrolysis to release the aglycone, which was then measured. scispace.com This approach was often hampered by incomplete hydrolysis or instability of the parent drug under the required conditions. Modern LC-MS/MS methods allow for the direct, highly selective, and sensitive measurement of the intact glucuronide conjugate. scispace.comresearchgate.net

Quantification is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to select the precursor ion (the molecular ion of this compound) in the first quadrupole, fragment it in the second quadrupole (collision cell), and monitor for a specific product ion in the third quadrupole. This process provides excellent specificity, minimizing interference from other components in the sample matrix. nih.gov

Table 2: Example of LC-MS/MS Parameters for Amfenac and its Glucuronide

Compound Molecular Formula Precursor Ion (m/z) Product Ion (m/z)
Amfenac C15H13NO3 256.1 Hypothetical fragment

This table is illustrative. The precursor ion corresponds to the protonated molecule [M+H]+. The characteristic product ion for the glucuronide is often the aglycone itself, resulting from the cleavage of the glucuronic acid moiety.

Acyl glucuronides are reactive metabolites that can undergo acyl migration to form positional isomers and hydrolysis to revert to the parent carboxylic acid. nih.gov LC-MS/MS is a powerful tool for detecting and identifying these products.

While the various acyl migration isomers of this compound will have the same molecular weight and thus the same precursor ion, they can often be separated chromatographically. currentseparations.com Although the isomers may produce similar fragmentation patterns in MS/MS, the combination of their unique retention times from the LC separation and their mass spectral data allows for their individual detection. currentseparations.comdrugbank.com The detection of a peak at the mass of the Amfenac aglycone (parent drug) with a retention time matching that of an authentic Amfenac standard confirms the occurrence of hydrolysis. This detailed analysis is crucial for understanding the stability and potential reactivity of this compound. nih.gov

Accurate Mass Measurement for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical step in the identification of novel or expected metabolites like this compound.

Typically, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with time-of-flight (TOF) or Orbitrap mass analyzers, is employed. These instruments can achieve mass accuracies in the low parts-per-million (ppm) range. For this compound, with a molecular formula of C₂₁H₂₁NO₉, the theoretical monoisotopic mass can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the metabolite's identity.

Tandem mass spectrometry (MS/MS) further aids in structural confirmation. A characteristic fragmentation pattern for acyl glucuronides is the neutral loss of the glucuronic acid moiety, which corresponds to a loss of 176.0321 Da. The observation of this neutral loss from the parent ion of this compound would be a key diagnostic indicator.

Parameter Value
Molecular FormulaC₂₁H₂₁NO₉
Theoretical Monoisotopic Mass431.1216 Da
Mass of Glucuronic Acid Moiety176.0321 Da
Expected Neutral Loss176.0321 Da
Mass of Aglycone (Amfenac)255.0895 Da

This interactive table provides the theoretical mass values used in the identification of this compound by accurate mass measurement.

Sample Preparation and Stability Considerations for Analytical Studies

Proper sample preparation is critical to maintain the integrity of this compound from collection to analysis. The primary goals are to prevent the degradation of the analyte and to remove interfering substances from the biological matrix.

The stability of acyl glucuronides, including presumably this compound, is highly dependent on storage temperature and pH. nih.govresearchgate.net To minimize degradation, immediate cooling of biological samples after collection is crucial. researchgate.net

Key Storage Recommendations:

Temperature: Samples should be stored at ultra-low temperatures, typically -80°C, to slow down chemical and enzymatic degradation processes. nih.gov For some analogous compounds like Diclofenac (B195802) Acyl-β-D-Glucuronide, storage at -20°C has been reported to maintain stability for extended periods. caymanchem.com

pH: Maintaining an acidic environment is paramount for the stability of acyl glucuronides. nih.govresearchgate.net The pH of the sample should be lowered to a range of 3-4 immediately after collection. currentseparations.com This is typically achieved by adding a small volume of an acid, such as citric acid, acetic acid, or formic acid. researchgate.netnih.gov

The following table, based on studies of other NSAID acyl glucuronides, illustrates the impact of pH on stability and can be considered as a general guideline for this compound.

CompoundpHTemperature (°C)Half-lifeReference
Fenoprofen Glucuronide7.437Diastereomeric degradation nih.gov
Fenoprofen GlucuronideLowered pH37Enhanced stability nih.gov
Zomepirac Acyl Glucuronide7.4-Monitored for acyl migration springernature.com

This table is illustrative and based on data for analogous compounds. Specific stability studies for this compound are required for definitive storage protocols.

Acyl migration is an intramolecular rearrangement where the acyl group moves from the 1-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety, forming positional isomers. nih.govcurrentseparations.com Both acyl migration and hydrolysis back to the parent drug, amfenac, are significant concerns during sample processing.

Mitigation Strategies:

Acidification: As with storage, maintaining a low pH throughout the sample preparation process is the most effective strategy to minimize both acyl migration and hydrolysis. researchgate.net Protein precipitation, a common step in sample preparation, is often carried out using acids like trichloroacetic acid or by adding acetonitrile containing formic acid. researchgate.netnih.gov

Low Temperature: All sample handling steps, including centrifugation and extraction, should be performed at low temperatures (e.g., on ice or in a refrigerated centrifuge) to reduce the rate of degradation reactions.

Minimizing Handling Time: The duration of the sample preparation process should be kept as short as possible to limit the time the analyte is exposed to potentially destabilizing conditions.

Enzyme Inhibition: For studies involving biological matrices that may contain active β-glucuronidases, the addition of enzyme inhibitors such as D-saccharic acid 1,4-lactone may be necessary to prevent enzymatic hydrolysis. nih.gov

The following table outlines common sample preparation techniques used for the analysis of acyl glucuronides, which are applicable to this compound.

StepProcedureRationaleReference
Sample Collection Collect in tubes containing an anticoagulant and immediately acidify.To prevent coagulation and stabilize the analyte. researchgate.net
Protein Precipitation Add cold acetonitrile containing formic or trifluoroacetic acid.To remove proteins and maintain a low pH. currentseparations.comnih.gov
Centrifugation Centrifuge at high speed and low temperature.To pellet precipitated proteins. currentseparations.com
Supernatant Transfer Carefully transfer the supernatant for analysis.To separate the analyte from the protein pellet. nih.gov
Analysis Inject into a cooled autosampler for LC-MS/MS analysis.To maintain stability until injection.

This table provides a general workflow. Method optimization and validation are essential for the specific analysis of this compound.

The inherent reactivity of this compound necessitates a meticulous approach to its analysis. By implementing stringent storage and handling protocols, particularly the control of temperature and pH, the integrity of the analyte can be preserved, leading to accurate and reliable quantification. The analytical methods of choice, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allow for the separation and detection of the 1-β-O-acyl glucuronide from its isomers and the parent drug. currentseparations.comnih.gov

Synthesis of Amfenac Acyl β D Glucuronide for Research Applications

Chemical Synthesis Approaches

Chemical synthesis provides a robust and scalable method for producing acyl glucuronides. These approaches offer precise control over the chemical transformations, allowing for the formation of the target molecule with high purity. The synthesis typically involves the coupling of the aglycone, amfenac (B1665970), with a suitably protected glucuronic acid derivative, followed by deprotection steps to yield the final product.

Mitsunobu Reaction and Palladium(0) Deprotection Methods

A powerful strategy for the synthesis of acyl glucuronides, including that of amfenac, involves the use of the Mitsunobu reaction to form the ester linkage between the carboxylic acid of the drug and the anomeric hydroxyl group of the glucuronide moiety. nih.gov The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, such as an ester, using reagents like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com The reaction proceeds through a mechanism where the triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol, allowing it to be displaced by a nucleophile, in this case, the carboxylate of amfenac. organic-chemistry.org A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org

For the synthesis of acyl glucuronides, an allyl-protected glucuronate is often used as the starting material. The Mitsunobu reaction couples the carboxylic acid of the drug with this precursor. nih.gov Following the successful coupling, the allyl protecting group is selectively removed. This is commonly achieved through the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov This deprotection method is highly efficient and occurs under mild conditions, preserving the sensitive acyl glucuronide linkage. nih.gov This combined Mitsunobu/palladium(0)-deprotection strategy has been successfully applied to synthesize the acyl glucuronides of other nonsteroidal anti-inflammatory drugs like diclofenac (B195802). nih.gov

Reagent/ComponentFunction in Synthesis
Amfenac The carboxylic acid-containing aglycone (pronucleophile).
Allyl Glucuronate The protected sugar donor containing the alcohol for esterification.
Triphenylphosphine (PPh₃) Acts as the reducing agent and activates the alcohol. mdpi.com
Diethyl Azodicarboxylate (DEAD) The oxidizing agent that facilitates the formation of the key phosphonium intermediate. organic-chemistry.org
Palladium(0) Catalyst Effects the deprotection of the allyl group from the glucuronide moiety post-coupling. nih.gov

Preparation of Glucuronide Precursors (e.g., Allyl Glucuronate)

The successful chemical synthesis of Amfenac Acyl-β-D-Glucuronide hinges on the availability of a suitable glucuronide precursor. Allyl glycosides, such as allyl glucuronate, are valuable intermediates because the allyl group serves as an effective and orthogonally stable protecting group for the anomeric center. nih.gov The synthesis of these precursors often starts from readily available peracetylated sugars. For instance, β-configured peracetylated sugars can be reacted with allyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to form the desired allyl glycoside. nih.gov The double bond of the allyl group is stable under many reaction conditions but can be selectively cleaved, often using palladium-based catalysts, without affecting other protecting groups. nih.gov

Stereo-Controlled Glycosylation for β-Configuration

Ensuring the correct stereochemistry at the anomeric carbon (C-1) of the glucuronic acid moiety is critical, as biological activity is highly dependent on the β-configuration. nih.gov In chemical synthesis, achieving this stereo-control is a primary challenge. One of the most effective strategies involves "neighboring group participation." By placing an acyl protecting group, such as an acetyl group, at the C-2 position of the glucuronic acid donor, the formation of the β-glycosidic bond is favored. nih.gov During the glycosylation reaction, the C-2 acetyl group can form a cyclic acetoxonium ion intermediate, which blocks the α-face of the sugar ring. This steric hindrance forces the incoming nucleophile (the aglycone) to attack from the β-face, resulting predominantly in the desired 1,2-trans-glycoside, which corresponds to the β-configuration for glucuronides. nih.gov This principle is a cornerstone of methods like the Koenigs-Knorr reaction and is fundamental to preparing the glucuronide precursors used in subsequent coupling reactions. nih.gov

Biosynthetic Preparation Strategies

Biosynthetic methods offer an alternative to chemical synthesis, leveraging the enzymatic machinery that produces these metabolites in vivo. These techniques are particularly useful for producing authentic metabolites without the need for complex multi-step chemical syntheses involving protection and deprotection strategies.

In Vitro Enzymatic Synthesis Using Liver Microsomes or Recombinant UGTs

The primary enzymes responsible for glucuronidation in the body are the UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate like amfenac. nih.gov This process can be replicated in vitro for biosynthetic purposes.

One common approach uses human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a rich complement of drug-metabolizing enzymes, including multiple UGT isoforms. researchgate.net By incubating amfenac with HLM in the presence of UDPGA, this compound can be generated. nih.govnih.gov To enhance enzyme activity, the microsomal membrane is often permeabilized using detergents or pore-forming agents like alamethicin (B1591596) to overcome the issue of enzyme latency. nih.govhelsinki.fi

A more specific approach involves the use of recombinant UGTs. researchgate.net These are individual human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) produced in cell lines (such as insect or bacterial cells) through cDNA expression. researchgate.netcriver.com Incubating amfenac with a panel of these recombinant enzymes allows for the identification of the specific UGT isoforms responsible for its glucuronidation and enables the production of the metabolite by the most efficient enzyme. springernature.com This method is cleaner than using microsomes as it eliminates competing metabolic reactions. researchgate.net Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined from these experiments to characterize the enzymatic reaction. nih.gov

UGT IsoformSubstrate ExampleKₘ (mM)Vₘₐₓ (nmol/mg/min)Kinetic Model
UGT1A1 Estradiol0.0170.4Hill Equation nih.gov
UGT1A6 Acetaminophen41.5Hill Equation nih.gov
UGT2B7 Morphine22.5Michaelis-Menten nih.gov
UGT1A9 Diclofenac-166 pmol/min/mg- researchgate.net
UGT2B7 Diclofenac->500 pmol/min/mg- researchgate.net

This table presents example kinetic data for various substrates to illustrate the type of information obtained from studies with recombinant UGTs. Similar characterization would be performed for amfenac.

Purification Methodologies (e.g., Semi-preparative HPLC)

Following either chemical or biosynthetic preparation, the target compound, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for this purification. nih.gov

For producing the quantities needed for research applications (typically in the milligram range), semi-preparative HPLC is employed. thermofisher.com This technique uses columns with a larger internal diameter and particle size compared to analytical HPLC, allowing for the injection of larger sample volumes. thermofisher.com The goal is to isolate the desired compound with high purity and yield. The purified fractions containing the this compound are collected, and the solvent is removed, typically by lyophilization or evaporation, to yield the pure solid metabolite. The purity and identity of the final product are then confirmed using analytical techniques such as analytical HPLC, mass spectrometry, and NMR spectroscopy.

Importance of Reference Standards in Analytical Method Development and Validation

Reference standards are highly purified compounds that serve as a benchmark for quality and accuracy in pharmaceutical analysis. simsonpharma.com Their role in analytical method development and validation is indispensable, ensuring the reliability and reproducibility of results. synthinkchemicals.comnih.gov

The use of a well-characterized reference standard for this compound is critical for several reasons:

Accuracy and Precision: Reference standards with a known purity and concentration are fundamental for validating the accuracy and precision of analytical methods. synthinkchemicals.comscioninstruments.com They act as the cornerstone for experiments that establish these critical performance characteristics of a method. synthinkchemicals.com

Analyte Identification and Confirmation: In qualitative analysis, the retention time of a synthesized reference standard can be compared to that of potential metabolites in biological samples to confirm their identity. scioninstruments.com This is especially crucial when using non-selective detectors. scioninstruments.com

Instrument Calibration and Quantification: For quantitative analysis, a calibration curve is generated using a series of known concentrations of the reference standard. scioninstruments.com This allows for the accurate determination of the analyte's concentration in unknown samples. scioninstruments.com

Method Validation and Robustness: During method validation, reference standards are used to assess various parameters, including linearity, selectivity, and robustness, ensuring the method is suitable for its intended purpose. synthinkchemicals.com

Regulatory Compliance: Regulatory bodies require the use of well-characterized reference standards to ensure the quality, safety, and efficacy of pharmaceutical products. synthinkchemicals.comsynthinkchemicals.com Adherence to these guidelines is essential for drug approval and to avoid potential regulatory actions. synthinkchemicals.com

Consistency Across Batches: In a manufacturing setting, reference standards ensure consistency in the quality control of different batches of a drug product. simsonpharma.com

Certified Reference Materials (CRMs) represent the highest level of accuracy and traceability. gbjpl.com.au These materials are rigorously tested and certified by authorized bodies, providing a reliable benchmark for calibrating instruments and validating analytical methods. synthinkchemicals.comgbjpl.com.au

The following interactive table outlines the key applications of reference standards in analytical method validation.

Application Purpose
Method DevelopmentTo establish the analytical procedure.
Method ValidationTo confirm the method is fit for its intended use.
Instrument CalibrationTo ensure the accuracy of instrument readings.
Quality ControlTo monitor the performance of the analytical method over time.
Regulatory SubmissionsTo provide evidence of product quality and consistency.

Research Applications and Broader Implications of Amfenac Acyl β D Glucuronide Studies

Contribution to Understanding Acyl Glucuronide Chemistry and Metabolism

Research on Amfenac (B1665970) Acyl-β-D-Glucuronide provides valuable insights into the chemical behavior of acyl glucuronides, a class of metabolites common to drugs containing carboxylic acid groups. nih.govresearchgate.net These metabolites are known for their chemical instability, capable of undergoing hydrolysis and intramolecular acyl migration. nih.govresearchgate.net This migration, a non-enzymatic process, involves the transfer of the acyl group from its initial C-1 position on the glucuronic acid ring to other positions (C-2, C-3, C-4), forming various isomers. researchgate.netresearchgate.net The study of these reactions is crucial as acyl glucuronides and their isomers can covalently bind to macromolecules like proteins, a process implicated in potential toxicity. nih.govnih.govnih.gov

The formation of Amfenac Acyl-β-D-Glucuronide is a prime example of a major metabolic conjugation reaction for carboxylic acid drugs. nih.gov This biotransformation can influence the drug's metabolism, protein binding, distribution, and clearance, ultimately affecting its pharmacological and toxicological profile. nih.gov Understanding the specific kinetics and pathways of amfenac's glucuronidation helps to build a more comprehensive picture of how the body processes this class of drugs.

In Vitro Models for Studying Glucuronidation and Metabolite Reactivity

The investigation of this compound has spurred the development and refinement of in vitro models to assess the formation and reactivity of acyl glucuronides. These models are essential tools in early drug discovery to predict potential liabilities associated with new chemical entities. nih.govresearchgate.net

One such model involves a two-phase system. The first phase utilizes human liver microsomes (HLM) for the biosynthesis of the acyl glucuronide metabolite. nih.gov In the second phase, the newly formed glucuronide is incubated with human serum albumin (HSA) to evaluate its reactivity and potential for covalent binding. nih.gov This approach allows researchers to compare the reactivity of different acyl glucuronides and establish a reactivity scale. nih.gov For instance, studies have shown that various carboxylic drugs are metabolized into acyl glucuronides to different extents in HLM, with diclofenac (B195802) showing high conversion (89.4%) and tolmetin (B1215870) showing lower conversion (5.6%). nih.gov

These in vitro systems are critical for understanding the potential for covalent binding to proteins, which is a key mechanism of toxicity for some NSAIDs. mdpi.com The covalent adduct formation of NSAID acyl-β-D-glucuronides with proteins may lead to the dysfunction of those target proteins. mdpi.com

Advanced Methodologies for Investigating Glucuronide Stability and Interactions

The inherent instability of acyl glucuronides necessitates sophisticated analytical techniques to study their degradation pathways and interactions. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to monitor the degradation kinetics of acyl glucuronides. nih.govnih.gov By observing the disappearance of the anomeric resonance of the 1-O-acyl glucuronide, researchers can determine the half-life of the compound and distinguish between degradation pathways like acyl migration and hydrolysis. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is another cornerstone for analyzing acyl glucuronides. nih.gov However, the need to chromatographically separate the parent 1-β-acyl glucuronide from its migrated isomers can be challenging. nih.gov To address this, newer high-throughput assays have been developed, such as those based on the rate of ¹⁸O-incorporation from [¹⁸O]water. nih.gov This method simplifies the workflow and eliminates the need for extensive LC method development or authentic reference standards. nih.gov

These advanced methodologies provide crucial data on the stability and reactivity of acyl glucuronides, which is essential for assessing their potential risks during drug development.

Role in Drug Metabolism Research and Prediction of Metabolic Fates

The study of this compound is integral to the broader field of drug metabolism research. It highlights the importance of glucuronidation as a major metabolic pathway for carboxylic acid-containing drugs. nih.govadmescope.com The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs). mdpi.commdpi.com

Research has focused on identifying the specific UGT isoforms involved in the glucuronidation of various drugs. For example, UGT2B7 has been identified as a major isoform responsible for the glucuronidation of diclofenac, a structurally related NSAID. mdpi.comcaymanchem.com Understanding which UGT isoforms are involved in a drug's metabolism is critical for predicting potential drug-drug interactions and inter-individual variability in drug response. eur.nl

In vitro metabolism assays using various enzyme sources, such as hepatocytes, subcellular fractions (like microsomes), and recombinant enzymes, are employed to elucidate the metabolic fate of compounds like amfenac. admescope.com These studies help in identifying metabolites, profiling metabolic pathways, and predicting in vivo clearance. admescope.com

Future Research Directions for Specific Acyl-β-D-Glucuronides

While significant progress has been made, several areas warrant further investigation to deepen our understanding of acyl-β-D-glucuronides.

Exploration of Less Characterized UGT Isoforms in Glucuronidation

Although major UGT isoforms like UGT2B7 have been extensively studied in the context of NSAID glucuronidation, the roles of less characterized UGT isoforms remain an area for future exploration. mdpi.com The UGT enzyme superfamily is diverse, and a comprehensive understanding of which isoforms contribute to the metabolism of specific drugs is still incomplete. eur.nlnih.gov Future research should aim to investigate the catalytic activity of a wider range of UGT isoforms towards acyl glucuronide formation. This could reveal previously unknown metabolic pathways and contribute to a more accurate prediction of drug metabolism and potential toxicity. For instance, while UGT1A1, UGT1A3, UGT2B4, and UGT2B7 have shown activity towards glycyrrhetinic acid, other isoforms may also play a role. nih.gov Similarly, while UGT1A10 was found to catalyze dopamine (B1211576) glucuronidation, its expression in the brain is not confirmed, suggesting other isoforms may be involved. frontiersin.org

Detailed Kinetic Studies of Acyl Migration and Hydrolysis

Further detailed kinetic studies on the acyl migration and hydrolysis of specific acyl-β-D-glucuronides are needed. researchgate.netnih.gov While it is known that these compounds degrade via first-order kinetics, the precise rates and the factors influencing them are not fully understood for all compounds. nih.govnih.gov Such studies should investigate the influence of stereochemistry on degradation rates, as has been observed with the diastereoisomeric glucuronides of ketoprofen, where the (S)-isomer degrades more slowly than the (R)-isomer. nih.gov

Investigating the balance between acyl migration and hydrolysis under various physiological conditions is also crucial. liverpool.ac.uk While intramolecular migration is often the predominant pathway, the rate of hydrolysis can be significant in biological matrices like plasma. nih.govliverpool.ac.uk A deeper understanding of these kinetics will allow for more accurate predictions of the in vivo behavior and potential reactivity of acyl glucuronide metabolites.

Development of Novel Analytical Tools for Real-time Monitoring

The real-time monitoring of drug metabolites, particularly chemically reactive species like this compound, presents a significant analytical challenge. The inherent instability of acyl glucuronides, which can undergo hydrolysis and acyl migration, necessitates sophisticated analytical approaches to accurately measure their concentrations in biological systems as they form and degrade. currentseparations.com While established methods provide a snapshot of metabolite levels, the development of novel tools capable of continuous or real-time monitoring is a key area of research aimed at better understanding the pharmacokinetics and potential toxicity of these compounds. jneonatalsurg.comnih.gov

Current Analytical Landscape: Chromatography and Mass Spectrometry

The gold standard for the quantification of drug metabolites, including those of Amfenac, is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netamericanpharmaceuticalreview.com These methods offer high sensitivity and selectivity, allowing for the detection and quantification of parent drugs and their metabolites in complex biological matrices like plasma, urine, and ocular tissues. researchgate.netnih.govresearchgate.net

For instance, a validated HPLC method has been established for the simultaneous determination of Amfenac and its metabolite, 7-benzoyl-2-oxindole, in human plasma. nih.gov Similarly, LC-MS/MS has been employed to measure the distribution of Amfenac in posterior eye tissues. researchgate.net These techniques are crucial for pharmacokinetic studies and can separate the acyl glucuronide from its isomers and parent drug, which is vital for accurate assessment. currentseparations.com The general approach involves separating the compounds on an analytical column and using mass spectrometry to detect and quantify them based on their unique mass-to-charge ratios. currentseparations.comamericanpharmaceuticalreview.com

However, these conventional methods typically require extensive sample preparation, including protein precipitation and extraction, and provide data at discrete time points rather than continuously. jneonatalsurg.comresearchgate.net This limits their ability to capture the rapid formation and degradation kinetics of a reactive metabolite like this compound in real-time.

Table 1: Established Analytical Methods for Amfenac and its Metabolites

Analytical Technique Analyte(s) Matrix Key Findings Reference(s)
HPLC-UV Amfenac, 7-benzoyl-2-oxindole Human Plasma Successful simultaneous determination with detection limits of 0.1 µg/mL for Amfenac. nih.gov
LC-MS/MS Nepafenac, Amfenac Rabbit & Monkey Ocular Tissues Measured concentrations in sclera, choroid, and retina, demonstrating distribution to the posterior eye. researchgate.net
LC-MS/MS Various NSAID Acyl Glucuronides Human Liver Microsomes Developed a generic method to separate acyl glucuronide isomers from the parent drug. currentseparations.com
LC-MS/MS Psychoactive Drug Glucuronides Postmortem Urine Optimized on-column enzymatic hydrolysis to improve the determination of target drugs. nih.gov

Challenges in Real-time Monitoring

The development of tools for the real-time monitoring of this compound is hampered by several factors:

Chemical Instability : Acyl glucuronides are prone to rapid degradation at physiological pH through hydrolysis back to the parent compound (Amfenac) and intramolecular acyl migration to form more stable isomers. currentseparations.com This short half-life makes continuous measurement difficult.

Reactivity : These metabolites can covalently bind to proteins, altering their concentration in a sample and complicating quantification. researchgate.netuu.nl Capturing this dynamic process requires tools that can operate within a biological matrix without disrupting these interactions.

Complex Matrix : Biological fluids like blood and tissues contain a multitude of interfering substances, which can affect the accuracy of real-time sensors. researchgate.net

Emerging Technologies and Future Directions

Overcoming these challenges requires a shift from traditional chromatographic methods towards innovative technologies that can provide continuous data with minimal sample preparation. mdpi.com

Advanced Mass Spectrometry Techniques : While traditional LC-MS/MS is not a real-time method, recent advances are pushing it closer. Ultra-fast liquid chromatography (UFLC) systems can significantly shorten analysis times, allowing for more frequent sampling to create a higher-resolution picture of metabolite kinetics. americanpharmaceuticalreview.com The development of ambient ionization techniques, which can analyze samples in their native state with minimal preparation, also holds promise for more rapid, near-real-time analysis.

Biosensors : Biosensors represent a promising frontier for real-time drug monitoring. jneonatalsurg.com These devices convert a biological recognition event into a measurable signal (e.g., electrical or optical). mdpi.com

Enzyme-Based Sensors : An amperometric biosensor could theoretically be designed using immobilized β-glucuronidase. mdpi.comnih.gov The enzyme would hydrolyze this compound, and an electrode could detect the resulting Amfenac or another product of the reaction, providing an indirect measure of the glucuronide's concentration.

Affinity-Based Sensors : Surface Plasmon Resonance (SPR) biosensors could be developed using antibodies or other binding agents with high specificity for the this compound molecule. mdpi.com The binding of the metabolite to the sensor surface would cause a detectable change in the refractive index, allowing for label-free, real-time detection.

Microfluidics and Lab-on-a-Chip (LOC) Systems : Microfluidic devices can integrate sample handling, separation, and detection into a single, miniaturized platform. mdpi.com An LOC system could be developed to continuously draw and process minute amounts of biological fluid, performing rapid separation and analysis. This would reduce reagent consumption and analysis time, making it a viable approach for monitoring dynamic metabolic processes. mdpi.com

While these novel tools are still largely in the research and development phase and have not yet been specifically applied to this compound, they represent the future of drug metabolite analysis. jneonatalsurg.comnih.gov Their successful development would provide unprecedented insight into the behavior of reactive metabolites in the body, enhancing both drug development and personalized medicine.

Table of Compounds Mentioned

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.